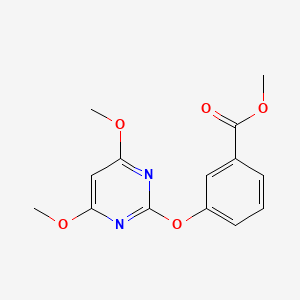![molecular formula C8H13NO2 B13801946 2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 825-26-3](/img/structure/B13801946.png)
2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one is a nitrogen-containing heterocyclic compound. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The structure consists of a bicyclic system with a nitrogen atom, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one typically involves the cyclization of an acyclic precursor that contains the necessary stereochemical information. One common method involves the reaction of butanedione with methylamine and acetonedicarboxylic acid under basic conditions to form the bicyclic structure . Enantioselective methods have also been developed to ensure the correct stereochemistry of the final product .
Industrial Production Methods
Industrial production of this compound often relies on the same synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may also participate in various biochemical pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tropane: Another member of the tropane alkaloid family with a similar bicyclic structure.
Cocaine: A well-known tropane alkaloid with significant biological activity.
Scopolamine: Used in medicine for its anticholinergic properties.
Uniqueness
2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one is unique due to its specific substitution pattern and the presence of a hydroxyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
825-26-3 |
|---|---|
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
2-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C8H13NO2/c1-9-5-2-3-6(9)8(11)7(10)4-5/h5-6,8,11H,2-4H2,1H3 |
Clé InChI |
TYRJUPPIZRFNPU-UHFFFAOYSA-N |
SMILES canonique |
CN1C2CCC1C(C(=O)C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




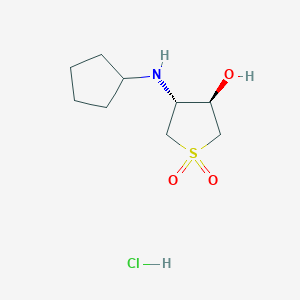
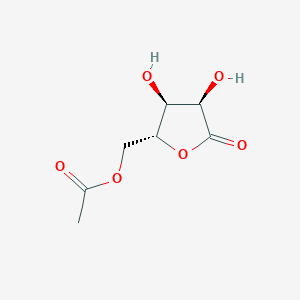
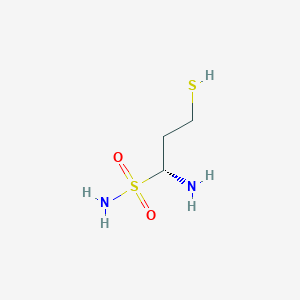
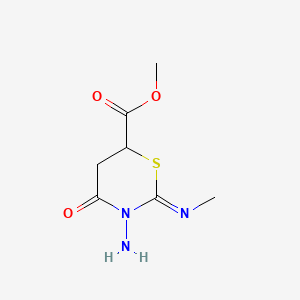
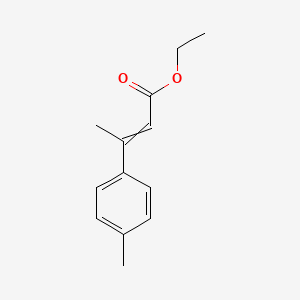
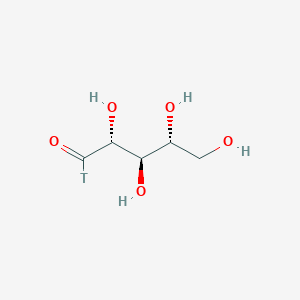
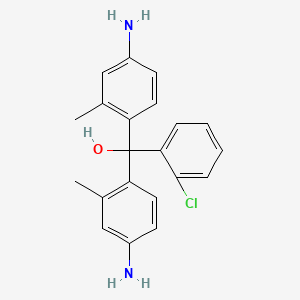
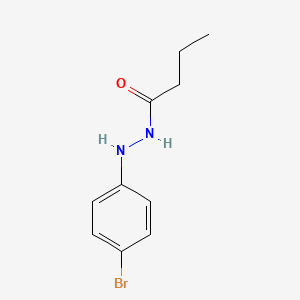


![3-(2-aminoethyl)-1H-indol-4-ol;2-[carbamimidoyl(methyl)amino]acetamide;sulfuric acid](/img/structure/B13801951.png)
